4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide
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Overview
Description
The compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups . NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, the introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the compound . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis and Characterization
- Novel Synthetic Routes : Research has led to the development of new synthetic routes to produce derivatives of triazolopyrimidines, demonstrating the chemical versatility and potential for creating compounds with varied biological activities. For example, new pathways to pyridinopyrimidinones and triazolopyrimidinones have been discovered, highlighting the ability to generate diverse molecular structures for further pharmacological evaluation (Hassneen & Abdallah, 2003).
Biological Activities
Antitumor and Antimicrobial Activities : Some derivatives of triazolopyrimidines have shown promising antitumor and antimicrobial activities, indicating potential for therapeutic applications. The synthesis of enaminones leading to substituted pyrazoles and pyridine derivatives, some of which demonstrated cytotoxic effects against human cell lines, underscores the biomedical relevance of these compounds (Riyadh, 2011).
Insecticidal Properties : Research into heterocycles incorporating thiadiazole moiety has provided insight into the design of compounds with significant insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. This suggests the potential of triazolopyrimidine derivatives in agricultural applications to protect crops from pest damage (Fadda et al., 2017).
Advanced Materials and Chemical Properties
- Fluorescent Properties : Certain pyrido and benzothiazole derivatives, related to the triazolopyrimidine scaffold, have been synthesized and exhibit remarkable fluorescence. These properties could be leveraged in the development of novel optical materials or in bioimaging techniques, where fluorescence is a key attribute (Azzam et al., 2020).
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
It is known that triazole compounds can affect a wide range of biochemical pathways due to their ability to bind with various enzymes and receptors .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds .
Result of Action
Triazole compounds are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
4-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-2-3-12-8-13(24)20-16-21-22-17(23(12)16)27-9-14(25)19-11-6-4-10(5-7-11)15(18)26/h4-8H,2-3,9H2,1H3,(H2,18,26)(H,19,25)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQQIDDBZITGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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